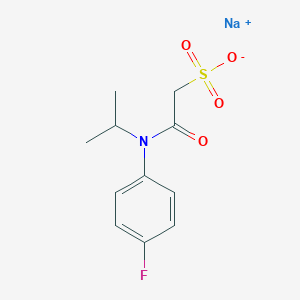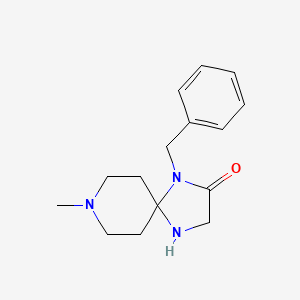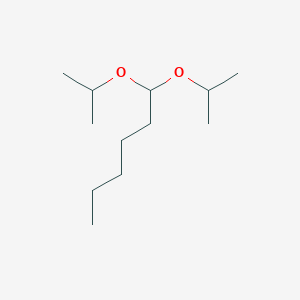
1,1-Bis(1-methylethoxy)hexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Bis(1-methylethoxy)hexane: is an organic compound with the molecular formula C12H26O2 It is a derivative of hexane, where two isopropoxy groups are attached to the first carbon atom of the hexane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1-Bis(1-methylethoxy)hexane can be synthesized through the reaction of hexane with isopropyl alcohol in the presence of an acid catalyst. The reaction typically involves the following steps:
Preparation of Isopropyl Alcohol: Isopropyl alcohol is prepared by the hydration of propene in the presence of an acid catalyst.
Reaction with Hexane: Hexane is reacted with isopropyl alcohol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out at elevated temperatures to facilitate the formation of this compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where hexane and isopropyl alcohol are continuously fed into the reactor. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product. The product is then purified through distillation and other separation techniques.
Chemical Reactions Analysis
Types of Reactions
1,1-Bis(1-methylethoxy)hexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The isopropoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. The reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used. The reactions are carried out under anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, or thiols can be used for substitution reactions. The reactions are carried out in the presence of a suitable solvent and catalyst.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alcohols or alkanes.
Substitution: Compounds with substituted functional groups.
Scientific Research Applications
1,1-Bis(1-methylethoxy)hexane has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Employed in the study of biological membranes and lipid interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and as a component in lubricants and surfactants.
Mechanism of Action
The mechanism of action of 1,1-Bis(1-methylethoxy)hexane involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. The pathways involved in its mechanism of action include:
Enzyme Inhibition: The compound can inhibit the activity of specific enzymes by binding to their active sites.
Receptor Modulation: It can modulate the activity of receptors by binding to their ligand-binding sites.
Comparison with Similar Compounds
1,1-Bis(1-methylethoxy)hexane can be compared with other similar compounds such as:
1,1-Diethoxyhexane: Similar structure but with ethoxy groups instead of isopropoxy groups.
1,1-Dimethoxyhexane: Similar structure but with methoxy groups instead of isopropoxy groups.
1,1-Dibutoxyhexane: Similar structure but with butoxy groups instead of isopropoxy groups.
The uniqueness of this compound lies in its specific isopropoxy groups, which impart distinct chemical properties and reactivity compared to its analogs.
Properties
IUPAC Name |
1,1-di(propan-2-yloxy)hexane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26O2/c1-6-7-8-9-12(13-10(2)3)14-11(4)5/h10-12H,6-9H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRCZMQMZVNJQPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(OC(C)C)OC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
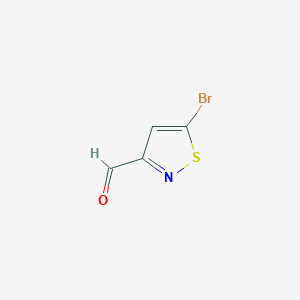
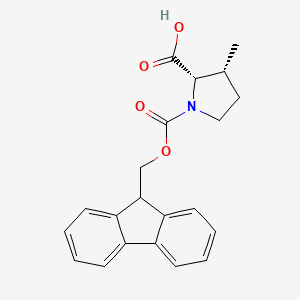
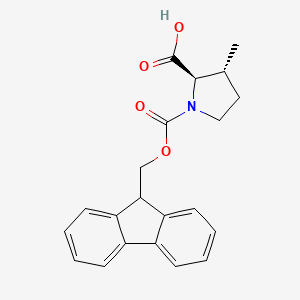
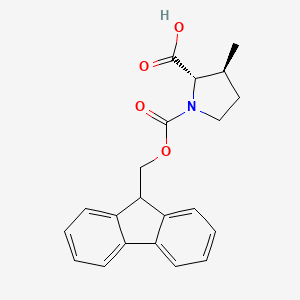
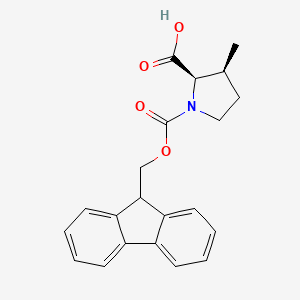
![[(3R,4S)-4-aminooxolan-3-yl]methanol;hydrochloride](/img/structure/B8192501.png)
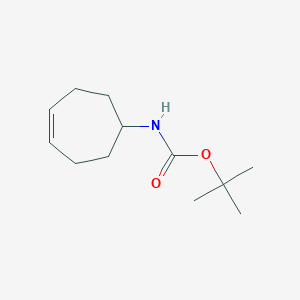
![[(1S)-6beta-Amino-3-cyclohexene-1beta-yl]carbamic acid tert-butyl ester](/img/structure/B8192520.png)
![tert-butyl N-[(1R,6R)-6-aminocyclohex-3-en-1-yl]carbamate](/img/structure/B8192525.png)
![4,5,6,7-Tetrahydrothiazolo[4,5-c]pyridine dihydrochloride](/img/structure/B8192545.png)
![Ethanamine, 2-[(2-bromo-4-pyridinyl)oxy]-N,N-dimethyl-](/img/structure/B8192558.png)
![5-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[2-[(2-amino-3-carboxypropanoyl)amino]propanoylamino]-4-carboxybutanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-oxopentanoic acid](/img/structure/B8192572.png)
